Tetramethyl 5',5'-dimethyl-6'-(phenylcarbonyl)-9'-[(phenylcarbonyl)oxy]-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
Description
- The compound’s full name is quite a mouthful, so let’s break it down. It belongs to the class of spiro compounds, which have a unique structure where two rings share a single atom.
- The compound’s core structure consists of a spiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline] scaffold.
- The substituents include tetramethyl groups, phenylcarbonyl groups, and a tetracarboxylate moiety.
- This compound exhibits interesting properties due to its intricate structure, making it a subject of scientific curiosity.
Properties
Molecular Formula |
C38H31NO11S3 |
|---|---|
Molecular Weight |
773.9 g/mol |
IUPAC Name |
tetramethyl 6'-benzoyl-9'-benzoyloxy-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C38H31NO11S3/c1-37(2)30-25(38(26(33(42)46-3)27(51-30)34(43)47-4)52-28(35(44)48-5)29(53-38)36(45)49-6)23-19-22(50-32(41)21-15-11-8-12-16-21)17-18-24(23)39(37)31(40)20-13-9-7-10-14-20/h7-19H,1-6H3 |
InChI Key |
RNJVJQIGRQUIAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C3=C(N1C(=O)C4=CC=CC=C4)C=CC(=C3)OC(=O)C5=CC=CC=C5)C6(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S6)C(=O)OC)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: One common synthetic route involves the reaction of a suitable precursor with pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) in the presence of a palladium catalyst. The boron-containing pinacolborane serves as a boronic acid equivalent.
Reaction Conditions: The reaction typically occurs in an organic solvent (e.g., dioxane) under inert atmosphere. The use of a palladium catalyst facilitates the C–B bond formation.
Industrial Production: While industrial-scale production methods may vary, the same principles apply. Optimization of reaction conditions and scalability are essential considerations.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including
Common Reagents and Conditions: Reactions may involve reagents like oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and Lewis acids (e.g., BF₃·Et₂O).
Major Products: These reactions can yield derivatives with modified substituents or functional groups.
Scientific Research Applications
Biology: Investigations into its biological activity, such as interactions with enzymes or receptors.
Medicine: Studies on its potential as a drug candidate or diagnostic agent.
Industry: Applications in organic synthesis, catalysis, or materials development.
Mechanism of Action
- The compound’s mechanism of action depends on its specific interactions with biological targets. It could inhibit enzymes, modulate signaling pathways, or affect cellular processes.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Uniqueness: Its spiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline] core sets it apart from other compounds.
Similar Compounds: While I don’t have a specific list, related spiro compounds or boron-containing molecules could serve as points of comparison.
Remember that this compound’s complexity offers exciting avenues for scientific exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
